5-O-Desmethyl Donepezil
Overview
Description
5-O-Desmethyl Donepezil is a metabolite of Donepezil, a drug widely used in the treatment of Alzheimer’s disease. Donepezil is a reversible acetylcholinesterase inhibitor, which helps to increase the levels of acetylcholine in the brain, thereby improving cognitive function in patients with Alzheimer’s disease. This compound is formed through the O-demethylation of Donepezil at the 5-position .
Mechanism of Action
Target of Action
5-O-Desmethyl Donepezil is a metabolite of Donepezil , which is an acetylcholinesterase inhibitor . The primary target of Donepezil, and by extension this compound, is the enzyme acetylcholinesterase . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .
Mode of Action
This compound, similar to Donepezil, binds to acetylcholinesterase and inhibits its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the brain . The increased levels of acetylcholine enhance cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a cholinergic deficit .
Biochemical Pathways
The action of this compound primarily affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the hydrolysis of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This results in enhanced signaling in the cholinergic pathway, which is involved in numerous cognitive functions, including memory and learning .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of Donepezil, given that it is a metabolite of the latter . Donepezil is known to have a long elimination half-life of approximately 70 hours . It is metabolized in the liver, primarily by cytochrome P450 enzymes, into metabolites including this compound .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine in the brain . This results in enhanced cholinergic neurotransmission, which can help alleviate the cognitive symptoms associated with conditions like Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, genetic factors can affect the pharmacokinetics and pharmacodynamics of Donepezil . Polymorphisms in genes such as Cytochrome P450 (CYP) 2D6, CY3A4, CY3A5, APOE, ABCA1, ABCB1, ESR1, BCHE, PON-1, CHRNA7, and CHAT can influence individual responses to Donepezil . These factors would likely also apply to this compound, given its similar mode of action.
Biochemical Analysis
Biochemical Properties
5-O-Desmethyl Donepezil, like Donepezil, is likely to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, this compound may increase the levels of acetylcholine, a neurotransmitter involved in memory and learning .
Cellular Effects
The effects of this compound on cellular processes are not fully understood. As a metabolite of Donepezil, it may share some of its effects. Donepezil has been shown to influence cell function by increasing acetylcholine levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to share some mechanisms with Donepezil, which works by binding to and inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain .
Temporal Effects in Laboratory Settings
Studies on Donepezil have shown that it has a long elimination half-life, suggesting that its effects and those of its metabolites may persist over time .
Dosage Effects in Animal Models
Studies on Donepezil have shown that its effects can vary with dosage .
Metabolic Pathways
This compound is a product of the O-demethylation of Donepezil, a process that involves the cytochrome P450 enzymes CYP2D6 and CYP3A4 .
Transport and Distribution
Donepezil, due to its lipophilic nature, can easily pass through the blood-brain barrier , suggesting that this compound may have similar properties.
Subcellular Localization
Given its likely interaction with acetylcholinesterase, it may be found in locations where this enzyme is present, such as the synaptic cleft .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Desmethyl Donepezil involves the O-demethylation of Donepezil. This can be achieved using various chemical reagents and conditions. One common method involves the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in an organic solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-O-Desmethyl Donepezil can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols .
Scientific Research Applications
5-O-Desmethyl Donepezil has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6-O-Desmethyl Donepezil: Another metabolite of Donepezil formed through O-demethylation at the 6-position.
Donepezil-N-Oxide: A metabolite formed through N-oxidation of Donepezil.
Donepezil: The parent compound used in the treatment of Alzheimer’s disease
Uniqueness
5-O-Desmethyl Donepezil is unique in its specific metabolic pathway and its role in the pharmacokinetics and pharmacodynamics of Donepezil. It has distinct chemical properties and biological activities compared to its parent compound and other metabolites. Its specific inhibition of acetylcholinesterase and its formation through O-demethylation at the 5-position make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMISVLYMKJMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467680 | |
Record name | 5-O-Desmethyl Donepezil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120013-57-2 | |
Record name | 5-O-Desmethyl donepezil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120013-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-o-Desmethyl donepezil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-O-Desmethyl Donepezil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-O-DESMETHYL DONEPEZIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R452SD5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the developed HPLC method differentiate between Donepezil and its metabolites in patient samples?
A2: Yes, the novel HPLC method described can successfully separate and quantify Donepezil, 5-O-Desmethyl Donepezil (5DD), 6-O-Desmethyl Donepezil (6DD), and Donepezil-N-oxide (DNox) in plasma samples from patients with Alzheimer's disease. [] This method utilizes a combination of liquid-liquid extraction and tandem photometric and fluorimetric detection to achieve the necessary sensitivity and specificity for accurate measurement of these compounds. []
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